(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)ethanimidamide
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Overview
Description
(1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)ethanimidamide is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a chlorophenyl ring and a hydroxy-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)ethanimidamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The intermediate product is then subjected to further reactions to introduce the ethanimidamide group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a nitro group would produce an amine.
Scientific Research Applications
(1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)ethanimidamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The hydroxy group may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Steviol glycoside: Chemical compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxy-3,5-dimethylphenyl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-10-8-14(9-11(2)16(10)20)18-12(3)19-23(21,22)15-6-4-13(17)5-7-15/h4-9,20H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNXKRWYTZSOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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